molecular formula C10H11BrO B12525009 6-Bromo-5,6,7,8-tetrahydronaphthalen-1-ol CAS No. 652977-99-6

6-Bromo-5,6,7,8-tetrahydronaphthalen-1-ol

Cat. No.: B12525009
CAS No.: 652977-99-6
M. Wt: 227.10 g/mol
InChI Key: KSKKEBXYDMEQSH-UHFFFAOYSA-N
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Description

6-Bromo-5,6,7,8-tetrahydronaphthalen-1-ol is an organic compound with the molecular formula C10H11BrO It is a brominated derivative of tetrahydronaphthalen-1-ol, characterized by the presence of a bromine atom at the 6th position of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-5,6,7,8-tetrahydronaphthalen-1-ol typically involves the bromination of tetrahydronaphthalen-1-ol. One common method is the electrophilic aromatic substitution reaction, where bromine (Br2) is used as the brominating agent in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr3). The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) under controlled temperature conditions to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-5,6,7,8-tetrahydronaphthalen-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group (-OH) can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used to replace the bromine atom.

Major Products Formed

    Oxidation: Formation of 6-bromo-5,6,7,8-tetrahydronaphthalen-1-one.

    Reduction: Formation of 5,6,7,8-tetrahydronaphthalen-1-ol.

    Substitution: Formation of 6-methoxy-5,6,7,8-tetrahydronaphthalen-1-ol or 6-ethoxy-5,6,7,8-tetrahydronaphthalen-1-ol.

Scientific Research Applications

6-Bromo-5,6,7,8-tetrahydronaphthalen-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of brominated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Bromo-5,6,7,8-tetrahydronaphthalen-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom can enhance the compound’s reactivity and binding affinity, making it a valuable tool in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-5,6,7,8-tetrahydronaphthalen-1-ol
  • 5,6,7,8-Tetrahydronaphthalen-1-ol
  • 6-Chloro-5,6,7,8-tetrahydronaphthalen-1-ol

Uniqueness

6-Bromo-5,6,7,8-tetrahydronaphthalen-1-ol is unique due to the specific position of the bromine atom, which can influence its chemical reactivity and biological activity. Compared to its chloro and unsubstituted analogs, the brominated compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct entity in chemical and biological research.

Properties

CAS No.

652977-99-6

Molecular Formula

C10H11BrO

Molecular Weight

227.10 g/mol

IUPAC Name

6-bromo-5,6,7,8-tetrahydronaphthalen-1-ol

InChI

InChI=1S/C10H11BrO/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h1-3,8,12H,4-6H2

InChI Key

KSKKEBXYDMEQSH-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CC1Br)C=CC=C2O

Origin of Product

United States

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